![molecular formula C22H14Cl2N4O16S4 B1140990 Sulfochlorophenol S CAS No. 108321-09-1](/img/structure/B1140990.png)
Sulfochlorophenol S
Overview
Description
Sulfochlorophenol S complexes are usually made in highly acidic solutions . It is used to determine Cu (II) iron in ng/mL level in natural waters .
Synthesis Analysis
Sulfochlorophenol S sodium calcium salt is used for spectrophotometric detection of Nb . The synthesis involves 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-di-hydroxynaphthalene-3,6-disulfonic acid .Molecular Structure Analysis
The molecular formula of Sulfochlorophenol S is C22H14Cl2N4O16S4 . Its molecular weight is 789.5 g/mol . The structure includes two chloro groups, four nitro groups, sixteen oxy groups, and four sulfo groups .Chemical Reactions Analysis
The complexation of Cu(II) with Sulfochlorophenol S (SCPS) at pH 4.03 is highly sensitive . This reaction is used to determine the Cu(II) content in various sources .Physical And Chemical Properties Analysis
Sulfochlorophenol S has a molecular weight of 789.53 g/mol . Its density is 2.1±0.1 g/cm3 .Scientific Research Applications
Hematology
Summary of the Application
Sulfochlorophenol S is used in the field of hematology, specifically in diagnostic assays and histology .
Methods of Application
Sulfochlorophenol S complexes are usually made in highly acidic solutions . The exact procedures can vary depending on the specific diagnostic assay or histological analysis being performed.
Results or Outcomes
While the specific outcomes can vary greatly depending on the context, the use of Sulfochlorophenol S in hematology generally aids in the diagnosis and study of blood-related diseases .
Determination of Cu (II) Iron in Natural Waters
Summary of the Application
Sulfochlorophenol S is used for the highly sensitive determination of Cu (II) iron in natural waters .
Methods of Application
The complexation of Cu (II) with Sulfochlorophenol S at pH 4.03 is characterized by the spectral correction technique. This reaction is used to determine the Cu (II) content in various sources by the light-absorption ratio variation approach (LARVA) .
Results or Outcomes
The limit of detection of Cu (II) was only 1.35 ng/mL, thus facilitating the direct monitoring of natural water. The Cu (II) contents in the Huangpu River, Yangtze River, and Taihu Lake of China were determined with satisfactory results, and the recovery rates of Cu (II) using Sulfochlorophenol S were between 94.5 and 102.6% .
Spectrophotometric Determination of Niobium
Summary of the Application
Sulfochlorophenol S is used for the spectrophotometric determination of niobium .
Methods of Application
The exact procedures for this application are not specified in the source, but it is likely that Sulfochlorophenol S is used to form a complex with niobium for spectrophotometric analysis .
Results or Outcomes
The specific outcomes of this application are not provided in the source. However, the use of Sulfochlorophenol S likely aids in the accurate and sensitive detection of niobium .
Spectrophotometric Determination of Zirconium
Summary of the Application
Sulfochlorophenol S is used for the spectrophotometric determination of zirconium .
Methods of Application
The exact procedures for this application are not specified in the source, but it is likely that Sulfochlorophenol S is used to form a complex with zirconium for spectrophotometric analysis .
Results or Outcomes
The specific outcomes of this application are not provided in the source. However, the use of Sulfochlorophenol S likely aids in the accurate and sensitive detection of zirconium .
Spectrophotometric Determination of Thorium
Summary of the Application
Sulfochlorophenol S is used for the spectrophotometric determination of thorium .
Methods of Application
The exact procedures for this application are not specified in the source, but it is likely that Sulfochlorophenol S is used to form a complex with thorium for spectrophotometric analysis .
Results or Outcomes
The specific outcomes of this application are not provided in the source. However, the use of Sulfochlorophenol S likely aids in the accurate and sensitive detection of thorium .
Spectrophotometric Determination of Uranium
Summary of the Application
Sulfochlorophenol S is used for the spectrophotometric determination of uranium .
Methods of Application
The exact procedures for this application are not specified in the source, but it is likely that Sulfochlorophenol S is used to form a complex with uranium for spectrophotometric analysis .
Results or Outcomes
The specific outcomes of this application are not provided in the source. However, the use of Sulfochlorophenol S likely aids in the accurate and sensitive detection of uranium .
Safety And Hazards
properties
IUPAC Name |
3,6-bis[(5-chloro-2-hydroxy-3-sulfophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N4O16S4/c23-8-3-10(19(29)14(5-8)47(39,40)41)25-27-17-12(45(33,34)35)1-7-2-13(46(36,37)38)18(22(32)16(7)21(17)31)28-26-11-4-9(24)6-15(20(11)30)48(42,43)44/h1-6,29-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNFKABIVXQRES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O)O)N=NC4=C(C(=CC(=C4)Cl)S(=O)(=O)O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N4O16S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910682, DTXSID401122075 | |
Record name | 3,6-Bis[2-(5-chloro-2-hydroxy-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401122075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfochlorophenol S | |
CAS RN |
2103-73-3, 108321-09-1 | |
Record name | 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2103-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Bis((5-chloro-2-hydroxy-3-sulphophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Bis[2-(5-chloro-2-hydroxy-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401122075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-bis[(5-chloro-2-hydroxy-3-sulphophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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